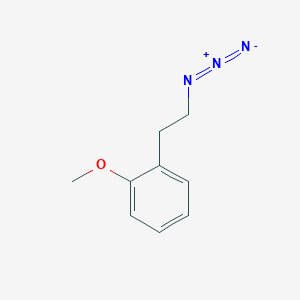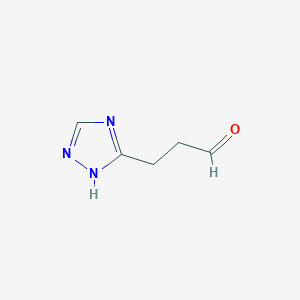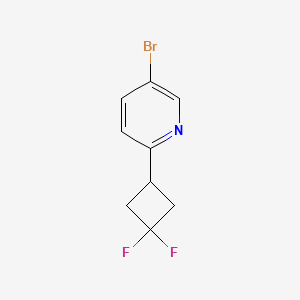
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine is a chemical compound with the molecular formula C9H8BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluorocyclobutyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine typically involves the bromination of 2-(3,3-difluorocyclobutyl)pyridine. This can be achieved through the reaction of 2-(3,3-difluorocyclobutyl)pyridine with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving the overall yield of the desired product.
化学反应分析
Types of Reactions
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 2-(3,3-difluorocyclobutyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(3,3-difluorocyclobutyl)pyridine.
科学研究应用
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Bromo-2-(3,3-difluorocyclobutyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluorocyclobutyl groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2,3-difluoropyridine
Uniqueness
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H8BrF2N |
|---|---|
分子量 |
248.07 g/mol |
IUPAC 名称 |
5-bromo-2-(3,3-difluorocyclobutyl)pyridine |
InChI |
InChI=1S/C9H8BrF2N/c10-7-1-2-8(13-5-7)6-3-9(11,12)4-6/h1-2,5-6H,3-4H2 |
InChI 键 |
NEECFJPLWLOQMM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


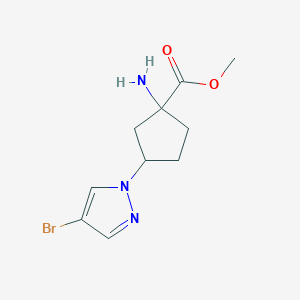
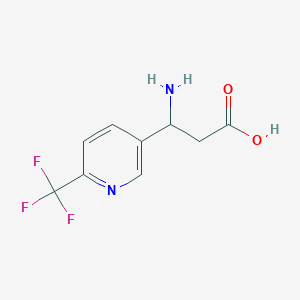
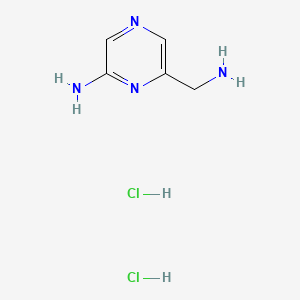
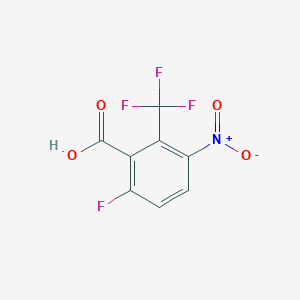
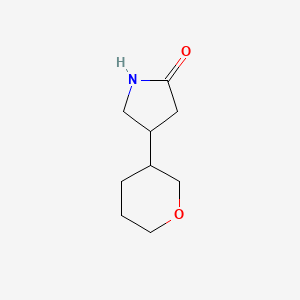
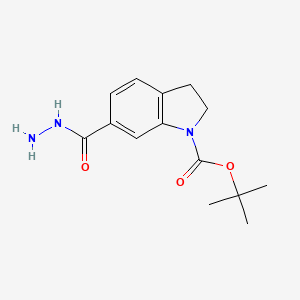
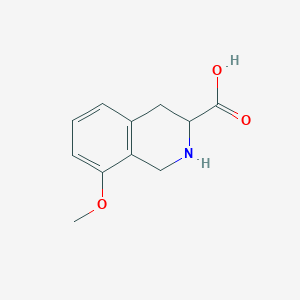

![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
